molecular formula C13H21NO4Si B14214285 {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane CAS No. 616882-46-3

{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane

Cat. No.: B14214285
CAS No.: 616882-46-3
M. Wt: 283.39 g/mol
InChI Key: IDHAPSFFOAWSOQ-UHFFFAOYSA-N
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Description

{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane is an organosilicon compound with a complex structure that includes a nitrophenyl group, a methoxyethoxy group, and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane typically involves the reaction of 5-(2-methoxyethoxy)-2-nitrobenzyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane involves the interaction of its functional groups with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, enhancing adhesion. The nitrophenyl group can participate in electron transfer reactions, while the methoxyethoxy group can interact with polar solvents and molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane is unique due to the presence of both the nitrophenyl and methoxyethoxy groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

616882-46-3

Molecular Formula

C13H21NO4Si

Molecular Weight

283.39 g/mol

IUPAC Name

[5-(2-methoxyethoxy)-2-nitrophenyl]methyl-trimethylsilane

InChI

InChI=1S/C13H21NO4Si/c1-17-7-8-18-12-5-6-13(14(15)16)11(9-12)10-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3

InChI Key

IDHAPSFFOAWSOQ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)[N+](=O)[O-])C[Si](C)(C)C

Origin of Product

United States

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